5-Bromo-3-fluorobenzene-1,2-diol
Overview
Description
Synthesis Analysis
The synthesis of related halogenated compounds involves multiple steps, starting from simple aromatic compounds. For instance, bromocyclohexadiene cis-diol, a related compound, was synthesized from bromobenzene using microbial oxidation with P. putida, followed by a selective introduction of fluorine using tetrabutylphosphoniumfluoride dihydrofluoride (TBPF-DF) . Another compound, 1,4-bis(bromomethyl)-2-fluorobenzene, was synthesized from p-xylene through a four-step reaction including nitration, reduction, diazotization, and bromination with N-bromosuccinimide (NBS) . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene was obtained from 3,4-dimethylbenzenamine via diazotization and bromination . These methods suggest that the synthesis of 5-Bromo-3-fluorobenzene-1,2-diol would likely involve halogenation and controlled functionalization of an aromatic compound.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives is characterized by the presence of halogen atoms, which can significantly influence the physical and chemical properties of the molecule. For example, 1-Bromo-2,3,5,6-tetramethylbenzene exhibits two stable crystalline phases, with the crystal structure parameters determined by SXRD analysis and confirmed by X-ray diffraction . The molecular conformation and vibrational spectra of such compounds are often investigated theoretically using computational methods like DFT calculations, which show a high degree of agreement with experimental data . This suggests that a similar approach could be used to analyze the molecular structure of 5-Bromo-3-fluorobenzene-1,2-diol.
Chemical Reactions Analysis
The chemical reactions involving halogenated benzene derivatives are typically characterized by the reactivity of the halogen atoms. The papers describe the use of radical initiators such as azobisisobutyronitrile (AIBN) for bromination and the influence of factors like raw material rate, reaction time, and temperature on the reaction outcomes . These insights indicate that the reactivity of 5-Bromo-3-fluorobenzene-1,2-diol would be influenced by the presence of bromine and fluorine atoms, which could undergo various substitution reactions.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of 5-Bromo-3-fluorobenzene-1,2-diol, they do provide information on related compounds. For example, the presence of halogen atoms typically increases the density and boiling point of the compound . The spectroscopic analysis, such as Raman and FT-IR spectra, provides information on the vibrational modes of the molecules, which are essential for understanding the physical properties of the compound . The molecular frontiers orbitals (FMOS) calculation can also shed light on the charge transfer within the molecule, which is crucial for predicting its reactivity .
Scientific Research Applications
Electrochemical Studies
- Electrochemical Fluorination of Aromatic Compounds : Research by Horio et al. (1996) focused on the mechanism of formation of fluorinated compounds like 1,4-difluorobenzene during the electrolysis of halobenzenes. This study provides insights into the electrochemical behaviors of compounds similar to 5-Bromo-3-fluorobenzene-1,2-diol (Hirohide Horio, K. Momota, Katsuya Kato, M. Morita, Y. Matsuda, 1996).
Organic Synthesis
- Methods for Synthesizing 1,2-Dibromobenzenes : Diemer et al. (2011) describe methods to synthesize various dibromobenzene derivatives, which are valuable for organic transformations. This is relevant for understanding the synthesis pathways that might involve 5-Bromo-3-fluorobenzene-1,2-diol (V. Diemer, F. Leroux, F. Colobert, 2011).
Organometallic Chemistry
- Use in Organometallic Chemistry and Catalysis : Pike et al. (2017) discussed the use of fluorobenzenes in organometallic chemistry, highlighting how fluorination affects their interaction with metal centers. This can be directly related to the behavior of 5-Bromo-3-fluorobenzene-1,2-diol in similar contexts (S. Pike, Mark R. Crimmin, Adrian B. Chaplin, 2017).
Photochemical Studies
- Photofragmentation Studies : Gu et al. (2001) investigated the photodissociation of halofluorobenzenes, which is important for understanding the photochemical behavior of compounds like 5-Bromo-3-fluorobenzene-1,2-diol (Xi-Bin Gu, Guanghan Wang, Jianhua Huang, Keli Han, G. He, N. Lou, 2001).
Catalysis and Synthesis
- Palladium-Catalyzed Carbonylative Reactions : Research by Chen et al. (2014) on carbonylative transformation of halofluorobenzenes with nucleophiles can provide insights into catalytic applications of 5-Bromo-3-fluorobenzene-1,2-diol (Jianbin Chen, Kishore Natte, H. Neumann, Xiao‐Feng Wu, 2014).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
5-bromo-3-fluorobenzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMLYGHAJRXVMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468877 | |
Record name | 5-Bromo-3-fluorobenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-fluorobenzene-1,2-diol | |
CAS RN |
876861-29-9 | |
Record name | 5-Bromo-3-fluorobenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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